molecular formula C30H38ClN3O7S B608151 N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride CAS No. 1252679-52-9

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride

Cat. No.: B608151
CAS No.: 1252679-52-9
M. Wt: 620.2 g/mol
InChI Key: ICIJBYYMEBOTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ITX-5061 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for ITX-5061 are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

ITX-5061 undergoes various chemical reactions, including:

    Oxidation: ITX-5061 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: ITX-5061 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions.

Scientific Research Applications

ITX-5061 has a wide range of scientific research applications, including:

    Chemistry: ITX-5061 is used as a tool compound to study the scavenger receptor B1 pathway and its role in lipid metabolism.

    Biology: The compound is used to investigate the mechanisms of hepatitis C virus entry into liver cells and to develop new antiviral therapies.

    Medicine: ITX-5061 has been studied in clinical trials for its potential to treat hepatitis C virus infections and to increase high-density lipoprotein levels in patients.

    Industry: The compound is used in the development of new therapeutic agents targeting the scavenger receptor B1 pathway

Comparison with Similar Compounds

ITX-5061 is unique in its dual role as a scavenger receptor B1 antagonist and a type II inhibitor of p38 mitogen-activated protein kinase. Similar compounds include:

    BILN2061: A hepatitis C virus protease inhibitor.

    VX950: Another hepatitis C virus protease inhibitor.

    2′-C-methyladenosine: A hepatitis C virus polymerase inhibitor. These compounds differ from ITX-5061 in their specific targets and mechanisms of action. .

Properties

IUPAC Name

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIJBYYMEBOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. p38 MAP kinase is a key component of the signaling pathway that regulates the body's production of inflammatory mediators, including TNFα and IL-1 beta. It has been demonstrated to be truly disease-modifying: it stops the destruction of joint tissue that is the underlying disease pathology in rheumatoid arthritis.
Record name KC706
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1252679-52-9
Record name ITX 5061
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITX-5061
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does ITX5061 interact with its target and what are the downstream effects?

A1: ITX5061 acts as an antagonist of the scavenger receptor class B type I (SR-BI). [, , ] This receptor plays a crucial role in the uptake of high-density lipoprotein cholesterol (HDL-C) by the liver. [] By inhibiting SR-BI, ITX5061 reduces the hepatic uptake of HDL-C, leading to increased HDL-C and apolipoprotein A-I (apoA-I) levels in the plasma. [] Additionally, ITX5061 has been shown to block the entry of the hepatitis C virus (HCV) into hepatocytes by interfering with SR-BI-mediated viral entry. [, , ]

Q2: What is the impact of ITX5061 on HCV infection after liver transplantation?

A2: Studies indicate that ITX5061 can reduce plasma HCV RNA levels following liver transplantation, particularly in patients infected with genotype 1 HCV. [, ] While it may not completely prevent HCV infection of the graft, ITX5061 appears to slow down viral evolution, suggesting a potential role in combination therapy. []

Q3: Are there any pre-clinical studies demonstrating the potential of ITX5061 in cancer treatment?

A3: Research suggests that ITX5061 might be beneficial in treating castration-resistant prostate cancer (CRPC) characterized by Sprouty2 (SPRY2) deficiency. [, ] SPRY2-deficient CRPC relies on cholesterol uptake for androgen biosynthesis, and ITX5061, by blocking SRB1-mediated cholesterol uptake, showed efficacy in reducing treatment resistance in pre-clinical models. [, ]

Q4: What is known about the safety and tolerability of ITX5061 in humans?

A4: Clinical trials investigating ITX5061 in HCV-infected patients have demonstrated that the drug is generally safe and well-tolerated when administered orally at a dose of 150 mg/day for up to 28 days. [, ]

Q5: Are there any other potential therapeutic applications of ITX5061 being explored?

A5: Beyond HCV infection and CRPC, the potential of ITX5061 as a therapeutic agent for other conditions remains an area of active research. The role of SR-BI in various physiological and pathological processes suggests that targeting this receptor with ITX5061 could have broader therapeutic implications.

Q6: What are the limitations of using ITX5061 as a standalone therapy for HCV infection?

A6: While ITX5061 shows promise in reducing viral load and evolution, research suggests that combining it with HCV replication inhibitors might be necessary for optimal efficacy. [] This is likely due to the presence of extrahepatic HCV reservoirs that contribute to viral persistence. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.